ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
Overview
Description
Ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is an organic compound that belongs to the class of esters This compound features a piperidine ring substituted with four methyl groups, making it a sterically hindered amine The ester functional group is attached to the piperidine ring via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain consistent reaction conditions and improve yield. The purification process typically involves distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate involves its interaction with molecular targets through its ester and amine functional groups. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The steric hindrance provided by the tetramethylpiperidine ring can influence the reactivity and selectivity of the compound in different pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ester group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group instead of an ester.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
Uniqueness
Ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its combination of an ester and a sterically hindered amine. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-6-17-11(16)9-14-10-7-12(2,3)15-13(4,5)8-10/h10,14-15H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCGRHAULONIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC(NC(C1)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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